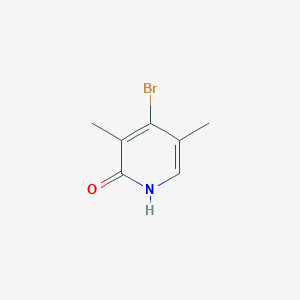

4-bromo-3,5-dimethylpyridin-2(1h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-3-9-7(10)5(2)6(4)8/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEUFQCSNJSNMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288266 | |

| Record name | 4-Bromo-3,5-dimethyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380389-34-3 | |

| Record name | 4-Bromo-3,5-dimethyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1380389-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dimethyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-dimethyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 4 Bromo 3,5 Dimethylpyridin 2 1h One and Its Derivatives

De Novo Ring Annulation Approaches to the Pyridone Core

De novo synthesis, or the construction of the heterocyclic ring from acyclic precursors, represents a fundamental approach to the pyridone core. These methods offer the advantage of building molecular complexity and installing desired substitution patterns from the outset. Common strategies involve the condensation of acyclic precursors, such as 1,3-dicarbonyl compounds, with cyanoacetamide or related reagents, a method known as the Guareschi-Thorpe condensation. mdpi.com

Another powerful de novo approach is the reaction of enaminones with dialkyl acetylenedicarboxylates. nih.gov This method proceeds under mild conditions and utilizes readily available starting materials to construct highly substituted pyridone rings. The reaction mechanism is thought to involve the generation of a catalytically active copper species that facilitates the subsequent cyclization. nih.gov The efficiency of these ring-forming reactions can be influenced by the electronic nature of the substituents on the starting materials, with electron-donating groups on the enaminone generally leading to good to moderate yields. nih.gov

Furthermore, tandem reactions that combine condensation, intramolecular ring closure, and decarboxylation have been developed. For example, the condensation of propiolamide with cyclic β-ketomethyl esters in water provides an efficient route to fused 2-pyridone ring systems. mdpi.comyale.edu While these methods are typically used for fused systems, the underlying principles of constructing the pyridone ring from acyclic or simpler cyclic precursors are broadly applicable to the synthesis of standalone pyridone cores like 3,5-dimethylpyridin-2(1H)-one, the immediate precursor to the target compound.

Functional Group Interconversions and Late-Stage Functionalization Strategies

Late-stage functionalization of a pre-formed 3,5-dimethylpyridin-2(1H)-one ring is often the most direct route to the target compound and its derivatives. This strategy allows for the modification of the core structure through selective reactions at various positions.

Selective Bromination Techniques for Pyridone Scaffolds

The introduction of a bromine atom at the C4-position of the 3,5-dimethylpyridin-2(1H)-one scaffold is a key transformation. This is typically achieved through electrophilic aromatic substitution. The pyridone ring, particularly in its anionic form, is activated towards electrophilic attack, behaving similarly to a phenoxide ion. nih.gov

Common and effective brominating agents for this purpose include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). yale.eduscirp.org These reagents are often preferred over elemental bromine due to their solid nature, ease of handling, and ability to provide a low, steady concentration of electrophilic bromine, which can enhance selectivity and minimize the formation of polybrominated byproducts. scirp.org The reaction conditions, such as solvent and temperature, are crucial for controlling the regioselectivity of the bromination. For activated aromatic compounds, the use of NBS in a suitable solvent can achieve highly regioselective bromination. yale.edu While the pyridine (B92270) ring itself is electron-deficient and generally resistant to electrophilic substitution, the pyridone tautomer is sufficiently activated for this reaction to proceed. sigmaaldrich.comacs.org

Table 1: Common Brominating Agents for Pyridone Scaffolds

| Reagent | Abbreviation | Key Features |

| N-Bromosuccinimide | NBS | Solid, easy to handle, provides a low concentration of Br₂, enhances selectivity. yale.edu |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | High bromine content, efficient brominating agent. scirp.org |

| Elemental Bromine | Br₂ | Highly reactive, often requires a catalyst for aromatic bromination, can lead to over-bromination. nih.gov |

Alkylation and Arylation Methods on Nitrogen and Carbon Centers

The pyridone scaffold of 4-bromo-3,5-dimethylpyridin-2(1H)-one possesses two primary sites for alkylation or arylation: the nitrogen atom of the ring and the carbon atoms.

N-Alkylation and N-Arylation: The nitrogen atom of the pyridone can be readily alkylated or arylated. A significant challenge in the N-alkylation of 2-pyridones is the competing O-alkylation, which yields the isomeric 2-alkoxypyridine. yale.edunih.gov The regioselectivity of this reaction is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent. For instance, selective N-alkylation of 4-alkoxy-2-pyridones has been achieved using potassium tert-butoxide as the base and tetrabutylammonium iodide as a catalyst in THF. nih.gov A P(NMe₂)₃-mediated reaction with α-keto esters also provides a highly regioselective route to N-alkylated 2-pyridones under mild conditions. nih.gov

N-arylation can be accomplished using copper-catalyzed cross-coupling reactions with arylboronic acids or diaryliodonium salts. mdpi.comrsc.orgnih.gov These methods often proceed at room temperature and tolerate a wide range of functional groups. mdpi.com Rhodium-catalyzed N-arylation has also been reported as an efficient method.

C-Alkylation and C-Arylation: Direct functionalization of the carbon centers of the pyridone ring can be more challenging. C-H arylation of electron-deficient pyridines can be achieved with high regioselectivity, often directed by the electronic character of existing substituents. scirp.org For the 4-bromo-3,5-dimethylpyridin-2(1H)-one scaffold, the bromine atom serves as a handle for further C-C bond-forming reactions, as discussed in the next section. Direct C-H alkylation is less common but can be achieved via Minisci-type radical reactions, although regioselectivity can be an issue. acs.org

Transition Metal-Catalyzed Transformations for C-C and C-N Bond Formation

The bromine atom at the C4-position of 4-bromo-3,5-dimethylpyridin-2(1H)-one is a versatile functional group for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

C-C Bond Formation:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple the bromopyridone with aryl or vinyl boronic acids or their esters, forming a new C-C bond. msu.edu The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. It is highly tolerant of various functional groups, making it a robust method for synthesizing complex biaryl structures.

Sonogashira Coupling: This reaction allows for the coupling of the bromopyridone with terminal alkynes, catalyzed by a combination of palladium and copper complexes. yale.edursc.org It is a powerful tool for introducing alkynyl moieties, which can serve as precursors for further transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromopyridone with an alkene to form a substituted alkene. sigmaaldrich.com This reaction is a valuable method for vinylation of the pyridone core.

C-N Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds. It enables the coupling of the 4-bromo-pyridone with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles to generate 4-amino-substituted pyridone derivatives. nih.govscirp.orgnih.govresearchgate.net The choice of palladium precursor, ligand, and base is critical for achieving high yields and broad substrate scope.

Table 2: Key Transition Metal-Catalyzed Reactions on Bromopyridones

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C (vinyl) |

| Buchwald-Hartwig | Amine / N-nucleophile | Pd catalyst, Ligand (e.g., BINAP), Base | C-N |

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a highly efficient and atom-economical route to complex heterocyclic scaffolds like pyridones. nih.govscirp.org

The Hantzsch dihydropyridine synthesis is a classic example of an MCR, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. yale.edunih.govnih.gov The resulting dihydropyridine can be subsequently oxidized to the corresponding pyridine. While this method traditionally leads to pyridines, modifications can be employed to access pyridone structures.

More direct MCR approaches to the 2-pyridone core often involve the reaction of an aldehyde, an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and a compound providing the remaining atoms of the ring, such as a β-ketoamide or an acetophenone derivative in the presence of an ammonia source like ammonium acetate. nih.govrsc.org These reactions construct the pyridone ring in a single step, often with high functional group tolerance. For the synthesis of the 3,5-dimethylpyridin-2(1H)-one precursor, a Hantzsch-like reaction could conceivably be employed using appropriate starting materials to install the methyl groups at the C3 and C5 positions. However, the direct incorporation of a bromine atom at the C4-position via an MCR is not a standard approach. Typically, the pyridone core is first synthesized through an MCR, and the halogen is introduced in a subsequent functionalization step as described in section 2.2.1.

Green Chemistry Principles in the Synthesis of Halogenated Pyridones

Applying the principles of green chemistry to the synthesis of 4-bromo-3,5-dimethylpyridin-2(1H)-one aims to reduce the environmental impact of the chemical processes involved. yale.edusigmaaldrich.comacs.org Key considerations include atom economy, the use of safer solvents and reagents, energy efficiency, and the reduction of waste.

Atom Economy and Step Efficiency: Multicomponent reactions (Section 2.3) are inherently greener than linear syntheses as they maximize the incorporation of starting material atoms into the final product and reduce the number of synthetic steps, saving energy and materials. nih.gov

Safer Solvents and Conditions: The development of synthetic methods that proceed in environmentally benign solvents, such as water or ethanol, or under solvent-free conditions, is a major goal. nih.govscirp.orgrsc.org Solvent-free aldol condensation and Michael additions have been shown to be effective in pyridine synthesis. rsc.org

Safer Reagents: Replacing hazardous reagents is a cornerstone of green chemistry. In the context of bromination, using solid, manageable reagents like N-bromosuccinimide (NBS) is preferable to using highly corrosive and volatile liquid bromine. acsgcipr.org Another green approach is the in situ generation of the brominating agent from a mixture of bromide and a benign oxidant like a bromate, which avoids the handling and transport of molecular bromine. researchgate.net

Catalysis: The use of catalytic reagents instead of stoichiometric ones is a fundamental principle of green chemistry as it reduces waste. yale.eduedu.krd The transition metal-catalyzed cross-coupling reactions discussed in section 2.2.3 are excellent examples. Developing highly efficient and recyclable catalysts for both the synthesis and functionalization of pyridones is an active area of research.

By integrating these principles, greener synthetic routes to 4-bromo-3,5-dimethylpyridin-2(1H)-one and its derivatives can be designed, minimizing the environmental footprint of their production.

Solvent-Free and Aqueous Medium Syntheses

The use of alternative reaction media, such as water, or the complete elimination of solvents are central tenets of green chemistry. These approaches not only reduce the environmental footprint associated with volatile organic compounds but can also lead to unique reactivity and simplified purification processes.

Recent research has demonstrated the feasibility of conducting complex organic transformations in aqueous media for the synthesis of pyridine-related structures. For instance, the ultrasound-assisted synthesis of imidazo[1,2-a]pyridines has been successfully carried out in water, highlighting its potential as a green solvent for the formation of N-heterocycles organic-chemistry.org. This method avoids the use of metal catalysts and harsh reagents, offering mild reaction conditions and broad functional group tolerance organic-chemistry.org. While a direct synthesis of 4-bromo-3,5-dimethylpyridin-2(1H)-one in an aqueous medium has not been extensively reported, the principles of aqueous synthesis of related heterocyclic systems suggest its potential applicability.

Solvent-free synthesis, often facilitated by mechanochemistry (grinding or milling), represents another significant advancement in green synthetic methodologies. An efficient green synthesis of quaternary pyridinium salts has been reported using liquid-assisted grinding (LAG), a mechanochemical procedure that avoids the use of bulk solvents srce.hr. This technique has been shown to produce moderate to excellent yields of pyridinium salts by simply grinding the reactants in a mortar and pestle srce.hr. Furthermore, solvent-free bromination of various organic compounds, including 1,3-dicarbonyl compounds and phenols, has been efficiently achieved using sodium bromide and Oxone® under mechanical milling conditions, yielding brominated products in good to excellent yields researchgate.net. This suggests a viable pathway for the bromination of a 3,5-dimethylpyridin-2(1H)-one precursor under solvent-free conditions to obtain the target compound.

| Methodology | Reactants | Conditions | Key Advantages | Potential Application |

|---|---|---|---|---|

| Aqueous Synthesis | Ketones, Aminopyridines | Ultrasound, Water, KI/TBHP | Environmentally friendly, metal-free, mild conditions | Synthesis of pyridinone core in water |

| Mechanochemistry (LAG) | Pyridoxal oxime, Phenacyl bromides | Mortar and pestle, room temperature | Solvent-free, simple workup, good yields | Formation of pyridinium salt precursors |

| Mechanochemistry (Milling) | 1,3-Dicarbonyls, NaBr, Oxone® | Mechanical milling | Solvent-free, high yields, efficient bromination | Bromination of 3,5-dimethylpyridin-2(1H)-one |

Microwave and Ultrasound-Assisted Protocols

Microwave and ultrasound irradiation are powerful tools in modern organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and enhanced selectivity.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This technology has been successfully applied to the synthesis of a variety of pyridine and pyridinone derivatives. For example, the synthesis of novel 2,3-dihydro-4-pyridinones has been achieved through the microwave-assisted reaction of curcumin and primary amines using Montmorillonite K-10 as a catalyst, with reaction times as short as 120 seconds nih.gov. Another study reports the efficient preparation of 4-amino-3,5-dihalopyridines via a microwave-assisted nucleophilic aromatic substitution researchgate.net. Furthermore, a green and efficient microwave-assisted one-pot, multi-component reaction has been developed for the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids under neat (solvent-free) conditions, highlighting the synergy between microwave heating and solvent-free reactions nih.gov. These examples underscore the potential of microwave irradiation to facilitate the rapid and efficient synthesis of precursors to or the direct formation of 4-bromo-3,5-dimethylpyridin-2(1H)-one.

| Product Type | Reactants | Catalyst/Conditions | Reaction Time | Yield |

|---|---|---|---|---|

| 2,3-Dihydro-4-pyridinones | Curcumin, Primary amines | Montmorillonite K-10, 800 W | 120 s | 17-28% |

| 4-Amino-3,5-dihalopyridines | 3,4,5-Trihalopyridines, Amines | Microwave irradiation | Not specified | Good to high |

| Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | 2-Aminopyridine, Cyanamide, Aldehydes/Ketones | Neat, 120 °C | 15 min | Up to 70% |

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the phenomenon of acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures. This can lead to enhanced reaction rates and yields. The synthesis of pyridin-2(1H)-one derivatives has been successfully achieved through an ultrasound-promoted one-pot, four-component reaction, offering excellent yields and short reaction times (30–40 min) at room temperature nih.gov. Another study details the ultrasound-assisted synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives, demonstrating the utility of this technique for the preparation of brominated N-heterocycles researchgate.net. The use of ultrasound has been shown to be more efficient than conventional methods in terms of reaction time and yield researchgate.net. These findings suggest that ultrasound irradiation could be a highly effective method for the synthesis of 4-bromo-3,5-dimethylpyridin-2(1H)-one, potentially enabling milder reaction conditions and improved efficiency.

| Product Type | Methodology | Catalyst/Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Pyridin-2(1H)-one derivatives | One-pot, four-component reaction | Piperidine (B6355638), Ethanol | 30–40 min | Excellent |

| 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives | Reaction of 2,3-diamino-5-bromopyridine | Iminoester hydrochloride | Short | Good |

Catalyst Design and Reusability in Pyridone Synthesis

Magnetically recoverable nanocatalysts have emerged as a promising class of reusable catalysts. These materials, which typically consist of a magnetic core coated with a catalytic shell, can be easily separated from the reaction medium using an external magnet researchgate.net. This simple separation process avoids the need for filtration or centrifugation, making the catalyst recovery process highly efficient researchgate.net. Such catalysts have been successfully employed in the synthesis of various pyridine derivatives researchgate.net.

Another innovative approach involves the use of functionalized mesoporous silica (B1680970), such as SBA-15, as a support for catalytically active species. A reusable SBA-15-based nanocatalyst has been developed for the ultrasound-promoted green synthesis of multisubstituted pyridines tandfonline.com. The high surface area and ordered pore structure of SBA-15 allow for a high dispersion of active sites, leading to excellent catalytic activity. The catalyst could be recovered and reused for several cycles with only a slight decrease in its efficiency tandfonline.com.

Furthermore, the concept of a "catalyst-on-a-vial" has been demonstrated with the fabrication of a PET@UiO-66 vial, where a metal-organic framework (MOF) is grown on the inner surface of a polymer vial acs.org. This surface-modified vial itself acts as a robust and reusable catalyst for the synthesis of 2,4,6-trisubstituted pyridines acs.org. After the reaction, the vial can be simply washed and reused for subsequent reactions, offering a highly sustainable catalytic system acs.org.

| Catalyst Type | Description | Key Features | Application in Pyridine Synthesis |

|---|---|---|---|

| Magnetically Recoverable Nanocatalyst | Magnetic core with a catalytic shell | Easy separation with a magnet, high reusability | Synthesis of various pyridine derivatives |

| SBA-15-based Nanocatalyst | Heteropolyacid anchored on functionalized SBA-15 | High surface area, stable, reusable | Ultrasound-promoted synthesis of multisubstituted pyridines |

| PET@UiO-66 Vial | Metal-Organic Framework grown on the inner surface of a PET vial | Robust, reusable "catalyst-on-a-vial" | Sustainable synthesis of 2,4,6-trisubstituted pyridines |

Advanced Structural Investigations and Spectroscopic Characterization

Conformational Analysis and Molecular Geometry Elucidation

The covalent radius of the bromine atom is significantly larger than that of hydrogen, which can lead to minor distortions in the bond angles of the pyridinone ring. The methyl groups at the 3 and 5 positions are expected to have a minimal steric clash, allowing them to rotate with relative freedom. The N-H bond and the exocyclic C=O bond at the 2-position are key features of the pyridinone tautomer. The geometry around the nitrogen atom is expected to be trigonal planar.

While a specific conformational analysis of 4-bromo-3,5-dimethylpyridin-2(1H)-one is not extensively documented, studies on similar substituted pyridin-2(1H)-ones suggest that the ring maintains a high degree of planarity. Computational modeling using methods like Density Functional Theory (DFT) would be instrumental in elucidating the precise bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's preferred conformation in the gaseous phase.

Detailed Spectroscopic Probing of Electronic Structures

High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the molecular dynamics and functional groups present in 4-bromo-3,5-dimethylpyridin-2(1H)-one. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of the various bonds within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show a prominent absorption band for the C=O stretching vibration of the pyridinone ring, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibration should appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic C-H bond would be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹. Vibrations associated with the pyridinone ring, including C=C and C-N stretching, will also be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric stretching vibrations of the pyridinone ring and the C-C stretching of the methyl groups are expected to give rise to strong Raman signals. The C-Br bond, being polarizable, should also be Raman active. A comparative analysis of FT-IR and Raman spectra can help in a more complete assignment of the vibrational modes, aided by computational predictions.

Table 1: Predicted and Observed Vibrational Frequencies for Substituted Pyridin-2(1H)-ones

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Observed Frequencies in Similar Compounds (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200-3400 | ~3300-3400 |

| C-H Stretch (Aromatic) | 3000-3100 | ~3050 |

| C-H Stretch (Methyl) | 2850-3000 | ~2920-2980 |

| C=O Stretch | 1650-1690 | ~1659 |

| C=C/C=N Ring Stretch | 1400-1600 | ~1540-1610 |

Advanced Nuclear Magnetic Resonance (NMR) for Structural Connectivity and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural connectivity and exploring the potential for tautomerism in 4-bromo-3,5-dimethylpyridin-2(1H)-one.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule. The N-H proton of the pyridinone ring would appear as a broad singlet, with its chemical shift being solvent-dependent. The two methyl groups at positions 3 and 5 are chemically equivalent and should give rise to a single sharp singlet. The proton on the pyridinone ring at the 6-position would appear as a singlet. The expected chemical shifts can be estimated based on data from similar substituted pyridinones.

¹³C NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic environment and energetic landscape of a molecule. These methods allow for the detailed characterization of molecular orbitals, charge distribution, and thermodynamic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various ground-state properties, including molecular geometry, vibrational frequencies, and electronic energies. For molecules analogous to 4-bromo-3,5-dimethylpyridin-2(1h)-one, such as substituted pyridinones, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable results. mdpi.com

These calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. For 4-bromo-3,5-dimethylpyridin-2(1h)-one, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the pyridinone ring and its substituents. The presence of the bromine atom and methyl groups influences the electronic distribution and geometry of the pyridinone core. Theoretical vibrational analysis can then be performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict its infrared spectrum.

HOMO-LUMO Analysis and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. youtube.com A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a theoretical framework for understanding and predicting chemical behavior. mdpi.comnih.gov Key global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of the resistance to charge transfer (η = (IP - EA) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ).

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measure of electrophilic character. |

Exploration of Tautomeric Equilibria and Aromaticity

Pyridin-2(1h)-one and its derivatives can exist in two tautomeric forms: the lactam (one) form and the lactim (ol) form. The position of this equilibrium is sensitive to the substitution pattern on the ring and the surrounding environment.

Computational studies on the parent 2-pyridone/2-hydroxypyridine (B17775) system have shown that the pyridone form is slightly more stable in the gas phase. wayne.edunih.gov However, the relative stability can be influenced by substituents. For 4-bromo-3,5-dimethylpyridin-2(1h)-one, the equilibrium between the keto (pyridinone) and enol (hydroxypyridine) forms is a key characteristic. DFT calculations can be used to determine the relative energies of these tautomers and thus predict the predominant form. bohrium.com

Aromaticity is another crucial concept in understanding the stability and reactivity of these cyclic systems. Various computational methods are used to quantify aromaticity, including the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the electron density of delocalized bonds (EDDB). bohrium.commdpi.com The pyridinone ring in the lactam form is generally considered to be less aromatic than the corresponding aromatic pyridine (B92270) ring in the lactim form. Computational studies on substituted pyridones have shown that the gain in aromaticity upon tautomerization to the lactim form can be a significant driving force. bohrium.comnih.gov For 4-bromo-3,5-dimethylpyridin-2(1h)-one, theoretical calculations would be essential to quantify the aromaticity of both tautomers and understand its influence on the tautomeric equilibrium.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and reaction pathways.

Transition State Characterization and Reaction Pathway Determination

For reactions involving 4-bromo-3,5-dimethylpyridin-2(1h)-one, such as electrophilic substitution or transition-metal-catalyzed cross-coupling reactions, computational methods can map out the entire reaction coordinate. This involves locating and characterizing the structures of all stationary points, including reactants, intermediates, transition states, and products. Transition state theory is used to calculate the activation energies, which determine the reaction rates.

For instance, the bromination of pyridones has been studied kinetically, and computational modeling can provide a deeper understanding of the reaction mechanism at a molecular level. cdnsciencepub.comresearchgate.net Similarly, the Suzuki-Miyaura cross-coupling reaction, a common transformation for aryl bromides, has been investigated using DFT to elucidate the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.comnih.govlibretexts.org Computational characterization of the transition states for each step would reveal the rate-determining step and provide insights into the factors controlling the reaction's efficiency and selectivity.

Solvent Effects on Reactivity and Selectivity

The solvent can play a crucial role in chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, while explicit models involve including a number of solvent molecules in the calculation. nih.gov

For the tautomeric equilibrium of pyridinones, solvent polarity has a significant impact. Polar solvents tend to favor the more polar lactam tautomer. acs.orgacs.org Computational studies incorporating solvent effects are therefore essential for accurately predicting the tautomeric equilibrium in solution. nih.gov Similarly, in reaction mechanism studies, the inclusion of solvent effects is critical for obtaining activation energies and reaction profiles that are comparable to experimental results. The choice of solvent can influence the rate and even the outcome of a reaction, and computational modeling can help to rationalize and predict these effects. researchgate.net

Non-Covalent Interactions and Halogen Bonding Phenomena in 4-bromo-3,5-dimethylpyridin-2(1H)-one

Theoretical and computational chemistry provides a powerful lens through which to understand the intricate world of molecular interactions. In the case of 4-bromo-3,5-dimethylpyridin-2(1H)-one, a key area of interest lies in its capacity for non-covalent interactions, particularly halogen bonding. This type of interaction, which has gained significant attention in fields like crystal engineering and materials science, involves an attractive force between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a nucleophilic (electron-rich) region on another molecule.

The bromine atom attached to the pyridinone ring in 4-bromo-3,5-dimethylpyridin-2(1H)-one is a potential halogen bond donor. The electron-withdrawing nature of the pyridinone ring is expected to pull electron density away from the bromine atom, creating a region of positive electrostatic potential on the outermost portion of the bromine atom, along the extension of the C-Br covalent bond. This positive σ-hole can then interact favorably with electron-rich atoms, such as oxygen or nitrogen, on neighboring molecules. Computational studies on similar halogenated N-heterocycles have demonstrated that these interactions are highly directional and can play a crucial role in dictating the solid-state packing of molecules. nih.gov

Theoretical Assessment of Halogen Bond Donor Capabilities

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the molecular electrostatic potential (MEP) surface of 4-bromo-3,5-dimethylpyridin-2(1H)-one. This would provide a visual and quantitative measure of the electrostatic potential across the molecule's surface. It is anticipated that the MEP surface would show a distinct positive region (the σ-hole) on the bromine atom. The magnitude of this positive potential can be compared to that of other known halogen bond donors to estimate its relative strength. For instance, studies on halogenated pyridinium cations have shown that both protonation and N-alkylation significantly increase the positive electrostatic potential of the halogen's σ-hole, making them more potent halogen bond donors. nih.govacs.org

The electronic properties of the pyridinone scaffold, including the presence of the carbonyl group and the methyl substituents, would modulate the electrostatic potential of the bromine's σ-hole. The electron-withdrawing character of the carbonyl group would likely enhance the positive potential, while the electron-donating nature of the methyl groups might have a slight counteracting effect. A detailed computational analysis would be necessary to precisely quantify these influences.

Table 1: Predicted Factors Influencing Halogen Bond Donor Capability of 4-bromo-3,5-dimethylpyridin-2(1H)-one

| Feature | Predicted Influence on Halogen Bond Donor Capability | Rationale |

| Bromine Atom | Primary Halogen Bond Donor | Possesses a σ-hole with positive electrostatic potential. |

| Pyridinone Ring | Enhancing Effect | The electron-withdrawing nature of the ring enhances the positive character of the bromine's σ-hole. |

| Carbonyl Group | Enhancing Effect | Acts as an additional electron-withdrawing group, further polarizing the C-Br bond. |

| Methyl Groups | Minor Attenuating Effect | As electron-donating groups, they may slightly reduce the positive potential of the σ-hole. |

Computational Design of Supramolecular Assemblies

The directional and tunable nature of halogen bonding makes it a valuable tool in the computational design of supramolecular assemblies. nih.gov By understanding the halogen bond donor capabilities of 4-bromo-3,5-dimethylpyridin-2(1H)-one, it becomes possible to predict and design its co-crystallization with various halogen bond acceptors to form specific, well-defined supramolecular synthons. researchgate.net

Computational modeling can be used to explore the potential interactions between 4-bromo-3,5-dimethylpyridin-2(1H)-one and a library of halogen bond acceptors, such as pyridines, amides, or ethers. By calculating the interaction energies and geometries of these potential complexes, researchers can predict the most stable supramolecular synthons. For example, a common and robust synthon involves the interaction between a halogen bond donor and the nitrogen atom of a pyridine ring. researchgate.net

The process of computational design would typically involve the following steps:

Geometry Optimization: The individual structures of 4-bromo-3,5-dimethylpyridin-2(1H)-one and potential halogen bond acceptors are optimized using quantum mechanical methods.

Complex Construction: Various orientations of the donor and acceptor molecules are arranged to form potential halogen-bonded complexes.

Interaction Energy Calculation: The binding energy of each complex is calculated to determine the strength of the halogen bond. These calculations can also be decomposed to understand the contributions of electrostatic, dispersion, and charge-transfer forces. umich.edu

Synthon Prediction: The most energetically favorable complexes reveal the most likely supramolecular synthons that will form in the solid state.

Table 2: Hypothetical Supramolecular Synthons with 4-bromo-3,5-dimethylpyridin-2(1H)-one

| Halogen Bond Acceptor | Potential Synthon Motif | Predicted Interaction Type |

| Pyridine | C-Br···N | Strong, directional halogen bond |

| Acetone | C-Br···O=C | Moderate halogen bond |

| Dimethyl Sulfoxide | C-Br···O=S | Moderate to strong halogen bond |

| Benzene | C-Br···π | Weaker halogen bond involving the π-system |

Through such computational screening, it is possible to rationally select co-formers that are likely to assemble with 4-bromo-3,5-dimethylpyridin-2(1H)-one into desired crystalline architectures, paving the way for the design of new materials with tailored properties.

Reactivity and Mechanistic Organic Chemistry of 4 Bromo 3,5 Dimethylpyridin 2 1h One

Halogen-Based Transformations

The presence of a bromine atom on the pyridinone ring is the primary driver for many of its characteristic reactions. This halogen enables a range of transformations, from nucleophilic substitutions to modern cross-coupling reactions, providing pathways to a diverse array of functionalized derivatives.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org For a substitution to occur, the aromatic ring must be electron-poor, which is a condition met by the 4-bromo-3,5-dimethylpyridin-2(1H)-one scaffold due to the electron-withdrawing effect of the ring nitrogen and the conjugated carbonyl group.

In the general mechanism, a nucleophile attacks the carbon atom bearing the leaving group (bromine), forming the tetrahedral Meisenheimer intermediate. libretexts.org The negative charge is delocalized across the aromatic system and onto the electron-withdrawing groups. In the second, typically fast step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org The rate of SNAr reactions is highly dependent on the ability of the ring to stabilize the negative charge of the intermediate. While substituents in the meta position have a lesser effect, those in ortho and para positions significantly influence reactivity. libretexts.org

Although specific studies on 4-bromo-3,5-dimethylpyridin-2(1H)-one are not prevalent, the principles of SNAr suggest its reactivity. Reactions on other bromo-heterocycles, such as the substitution on 1-methyl-2-bromo-4,5-dicyanoimidazole with nucleophiles like piperidine (B6355638) and n-butylamine, demonstrate the feasibility of this pathway on electron-deficient heterocyclic systems. capes.gov.br Similarly, the reaction of 5-bromo-1,2,3-triazines with phenols highlights the utility of SNAr in forming C-O bonds with bromo-substituted aza-heterocycles. nih.gov In SNAr reactions, the typical reactivity order for halogens is F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

The carbon-bromine bond in 4-bromo-3,5-dimethylpyridin-2(1H)-one serves as an effective handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial, with sterically hindered phosphine (B1218219) ligands often providing the best results. researchgate.netnih.gov While direct examples with 4-bromo-3,5-dimethylpyridin-2(1H)-one are scarce, studies on other bromo-heterocycles, such as 4-bromo-1H-1-tritylpyrazole, show successful C-N coupling with various amines using palladium catalysts. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds, coupling an organoboron species with an organohalide. libretexts.org The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron reagents. nih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation of the organic group from boron to palladium, and reductive elimination. libretexts.org Research on the related compound 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) demonstrates that bromo-pyridines are effective substrates in Suzuki-Miyaura couplings with ortho-substituted phenylboronic acids, yielding mono-, di-, and tri-arylated pyridine (B92270) derivatives. beilstein-journals.orgnih.gov This suggests that 4-bromo-3,5-dimethylpyridin-2(1H)-one would be a viable substrate for creating biaryl structures.

Goldberg Reaction: The Goldberg reaction is a copper-catalyzed equivalent to the Buchwald-Hartwig amination for forming C-N bonds. It typically requires harsher conditions, such as higher temperatures, than its palladium-catalyzed counterpart. While modern advancements have made the Buchwald-Hartwig amination more common, the Goldberg reaction remains a relevant transformation, particularly in specific synthetic contexts.

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference Compound |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuONa | Toluene | 100 | Bromobenzene nih.gov |

| Buchwald-Hartwig Amination | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 100 | 4-Bromo-1-tritylpyrazole researchgate.net |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 3,4,5-Tribromo-2,6-dimethylpyridine beilstein-journals.org |

| Anhydrous Suzuki-Miyaura Coupling | Buchwald Precatalyst / dppf | TMSOK | 1,4-Dioxane | Reflux | Heteroaryl Bromides nih.gov |

The bromine atom on the pyridinone ring is pivotal for its participation in reactions involving C-H activation. In this context, the C-Br bond acts as a reactive site that allows the entire molecule to be coupled with a substrate undergoing C-H activation. For instance, in direct arylation polymerization (DArP), an electron-deficient aryl halide can be coupled with a heteroarene that has an activatable C-H bond. nih.gov

Palladium-catalyzed protocols have been developed for the C-H activation and arylation of various heterocycles using aryl bromides as the coupling partners. nih.gov The nitrogen atom within a heterocyclic framework can also serve as a directing group to achieve regioselective functionalization at a specific C-H bond. researchgate.net Therefore, 4-bromo-3,5-dimethylpyridin-2(1H)-one is a prime candidate to serve as the arylating agent in such transformations, where it would be introduced at the site of a C-H bond on another molecule. This process, while a C-H functionalization of the reaction partner, is fundamentally enabled by the reactivity of the C-Br bond on the pyridinone.

Rearrangement Reactions and Ring Transformations

Substituted pyridinones and related pyrimidinones (B12756618) can undergo fascinating rearrangement and ring transformation reactions under specific conditions. These reactions can lead to the formation of entirely different heterocyclic systems, providing a powerful strategy for scaffold diversification.

For example, studies on 4-aryl-6-bromomethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-ones have shown that reactions with anilines can lead to unexpected ring contractions, yielding imidazolone (B8795221) derivatives, or other transformations to form isoxazolo[4,3-d]pyrimidin-5(4H)-ones. researchgate.net The specific outcome is dependent on the reaction conditions and the substitution pattern of the starting material. researchgate.net

Furthermore, 3-methyl-5-nitropyrimidin-4(3H)-one has been shown to react with 1,3-dicarbonyl compounds, leading to ring transformations that produce 3,5-difunctionalized 4-pyridones or functionalized 4-aminopyridines. nih.gov These transformations are initiated by nucleophilic attack on the electron-deficient pyrimidinone ring, followed by intramolecular cyclization and elimination of a fragment from the original ring. nih.gov

Given these precedents with structurally related heterocycles, it is plausible that 4-bromo-3,5-dimethylpyridin-2(1H)-one could be susceptible to similar ring transformations. Treatment with strong bidentate nucleophiles or under thermal or photochemical stress could potentially initiate ring-opening, contraction, or expansion, leading to novel heterocyclic structures. However, specific studies detailing such transformations for this particular compound have not been reported.

Acid-Base Chemistry and Proton Transfer Dynamics

The acid-base properties of 4-bromo-3,5-dimethylpyridin-2(1H)-one are a critical aspect of its chemical identity, influencing its reactivity, solubility, and biological interactions. The molecule features both an acidic proton on the ring nitrogen and basic sites at the carbonyl oxygen and the ring nitrogen itself.

Pyridin-2(1H)-ones exist in a tautomeric equilibrium with their 2-hydroxypyridine (B17775) isomers. For most substituted pyridinones, the pyridone (lactam) form is significantly more stable and thus predominates. The N-H proton is acidic and can be removed by a base. The acidity is influenced by the substituents on the ring; the electron-withdrawing bromine atom would be expected to increase the acidity of the N-H proton through an inductive effect, while the electron-donating methyl groups would slightly decrease it. The resulting anion is stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atom.

Conversely, the carbonyl oxygen is a Lewis basic site and can be protonated under acidic conditions. This protonation would activate the ring towards nucleophilic attack. The precise pKa values for the conjugate acid and the N-H proton of 4-bromo-3,5-dimethylpyridin-2(1H)-one are not available in the surveyed literature but are essential for controlling reaction conditions, such as in base-mediated deprotonation for subsequent alkylation or in acid-catalyzed reactions.

Surface Chemistry and Adsorption Phenomena

The interaction of 4-bromo-3,5-dimethylpyridin-2(1H)-one with surfaces is governed by a combination of non-covalent forces, which dictates its behavior in chromatography, catalysis, and materials science applications. While specific experimental studies on the adsorption of this molecule are not documented in the searched literature, its potential interactions can be inferred from its structure.

The molecule possesses several features that can mediate surface adsorption:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. These capabilities would allow for strong adsorption onto polar surfaces like silica (B1680970) gel, alumina, or functionalized polymers.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with Lewis basic sites on a surface. This is an increasingly recognized interaction in crystal engineering and materials science.

π-Stacking: The aromatic pyridinone ring can engage in π-π stacking interactions with graphitic surfaces or other aromatic molecules.

The combination of these potential interactions suggests that 4-bromo-3,5-dimethylpyridin-2(1H)-one could exhibit complex adsorption behavior dependent on the chemical nature of the surface. For example, on a metal surface, coordination could occur through the oxygen or nitrogen atoms, or through the π-system of the ring.

4 Bromo 3,5 Dimethylpyridin 2 1h One As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Diverse Heterocyclic Systems

While direct examples of the use of 4-bromo-3,5-dimethylpyridin-2(1H)-one in the synthesis of diverse heterocyclic systems are not extensively documented, the reactivity of similar brominated heterocycles suggests its utility in this area. The bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are powerful methods for constructing complex heterocyclic frameworks. For instance, related brominated pyridinones have been used to synthesize more complex fused heterocyclic systems, which are of interest in medicinal chemistry. The methyl groups on the pyridinone ring can influence the regioselectivity of these reactions and the properties of the resulting products.

The general reactivity of brominated pyridines and pyridinones in palladium-catalyzed cross-coupling reactions is well-established. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen bond at the position of the bromine atom. This versatility allows for the introduction of a wide variety of substituents, leading to a diverse range of heterocyclic products.

Scaffold for Complex Molecular Architectures

The 3,5-dimethylpyridin-2(1H)-one core of this molecule can serve as a rigid scaffold upon which more complex molecular architectures can be built. The bromine atom at the 4-position is a key functional group that allows for the elaboration of the core structure. Through reactions such as metal-catalyzed cross-coupling, the bromine can be replaced with various aryl, heteroaryl, or alkyl groups, extending the molecular framework in a controlled manner.

The planarity and rigidity of the pyridinone ring can be an advantageous feature in the design of molecules with specific three-dimensional shapes and functionalities. The methyl groups provide steric bulk, which can influence the conformation of the molecule and its interactions with biological targets or other molecules.

Applications in Catalyst and Ligand Design

There is currently no specific information available in the searched literature detailing the use of 4-bromo-3,5-dimethylpyridin-2(1H)-one in catalyst and ligand design. However, pyridinone structures, in general, can be incorporated into larger ligand frameworks. The nitrogen and oxygen atoms of the pyridinone ring have the potential to coordinate with metal centers. The bromine atom could be functionalized to introduce other coordinating groups, leading to the formation of bidentate or multidentate ligands.

The design of such ligands would depend on the ability to selectively modify the 4-position without altering the pyridinone core. The electronic properties of the resulting ligands, and thus the catalytic activity of their metal complexes, could be tuned by the nature of the substituent introduced at the 4-position.

Utility in Material Science and Advanced Functional Materials

The potential utility of 4-bromo-3,5-dimethylpyridin-2(1H)-one in material science and the development of advanced functional materials is an area that remains largely unexplored based on available information. In principle, the pyridinone core could be incorporated into polymers or other materials to impart specific properties. The polar nature of the pyridinone ring could influence properties such as solubility and intermolecular interactions.

Furthermore, the bromine atom offers a site for polymerization or for grafting the molecule onto surfaces or into other material matrices. The development of functional materials from this compound would require further research to explore its physical and chemical properties and to devise synthetic routes for its incorporation into larger material systems.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Pyridone Functionalization

The functionalization of the pyridone core, particularly the carbon-bromine bond, is a cornerstone of its synthetic utility. Future research will likely focus on the development of more efficient and selective catalytic systems to modify 4-bromo-3,5-dimethylpyridin-2(1H)-one. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are staple transformations for aryl halides. However, the development of novel catalysts with lower environmental impact and higher turnover numbers remains an active area of investigation. For instance, the use of earth-abundant metal catalysts, such as iron, copper, or nickel, could provide more sustainable alternatives to precious metals like palladium.

Furthermore, research into C-H activation could offer new pathways for functionalization, allowing for the direct introduction of substituents onto the pyridone ring without the need for pre-functionalized starting materials. This would represent a significant step forward in terms of atom economy and synthetic efficiency. The development of catalytic systems that can selectively functionalize specific C-H bonds on the 4-bromo-3,5-dimethylpyridin-2(1H)-one molecule will be a key challenge and a significant breakthrough if achieved.

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. For 4-bromo-3,5-dimethylpyridin-2(1H)-one, DFT calculations can provide deep insights into its electronic structure, reactivity, and spectroscopic properties. Such studies can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new reactions and the prediction of reaction outcomes.

Future computational work could focus on several key areas:

Reaction Mechanism Elucidation: DFT can be used to model the transition states and intermediates of reactions involving 4-bromo-3,5-dimethylpyridin-2(1H)-one, providing a detailed understanding of the reaction pathways for catalytic functionalization.

Predictive Spectroscopy: Accurate prediction of NMR, IR, and UV-Vis spectra can aid in the characterization of new derivatives of the compound.

Design of Novel Catalysts: Computational screening of potential catalysts for specific transformations of 4-bromo-3,5-dimethylpyridin-2(1H)-one can accelerate the discovery of new and improved catalytic systems.

The integration of machine learning algorithms with DFT data could further enhance predictive capabilities, leading to the rapid identification of optimal reaction conditions and novel molecular structures with desired properties.

Integration of 4-Bromo-3,5-dimethylpyridin-2(1H)-one into Automated Synthesis Platforms

The rise of automated synthesis platforms and flow chemistry is revolutionizing the way molecules are made. The integration of 4-bromo-3,5-dimethylpyridin-2(1H)-one into these systems could enable the rapid and efficient synthesis of large libraries of its derivatives for high-throughput screening in drug discovery and materials science.

Key areas for future research include:

Development of Flow Chemistry Protocols: Adapting existing batch reactions for the functionalization of 4-bromo-3,5-dimethylpyridin-2(1H)-one to continuous flow systems can offer advantages such as improved reaction control, enhanced safety, and easier scalability.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction parameters (e.g., catalyst, solvent, temperature, and reaction time) will be crucial for identifying the optimal conditions for the synthesis of specific derivatives.

On-demand Synthesis: The development of fully automated systems could allow for the on-demand synthesis of specific 4-bromo-3,5-dimethylpyridin-2(1H)-one derivatives, accelerating research and development timelines. The automated synthesis of a related 18F-labelled pyridine-based alkylating agent has already demonstrated the potential of this approach.

Exploration of Self-Assembly and Supramolecular Chemistry Applications

The pyridone moiety is known to participate in hydrogen bonding and other non-covalent interactions, making it an attractive building block for supramolecular chemistry and crystal engineering. The specific arrangement of donor and acceptor sites in 4-bromo-3,5-dimethylpyridin-2(1H)-one, along with the potential for halogen bonding involving the bromine atom, could be exploited to design and construct novel supramolecular architectures.

Future research in this area could explore:

Crystal Engineering: The systematic study of the crystal packing of 4-bromo-3,5-dimethylpyridin-2(1H)-one and its derivatives could lead to the design of materials with specific solid-state properties.

Self-Assembling Systems: The synthesis of more complex molecules derived from 4-bromo-3,5-dimethylpyridin-2(1H)-one that can self-assemble into well-defined nanostructures, such as gels, liquid crystals, or molecular cages.

Host-Guest Chemistry: The pyridone ring can act as a recognition site for guest molecules, and future work could investigate the potential of 4-bromo-3,5-dimethylpyridin-2(1H)-one derivatives as hosts for the selective binding and sensing of specific analytes.

Sustainable and Eco-Friendly Synthetic Strategies for Industrial Relevance

As the chemical industry moves towards more sustainable practices, the development of green and eco-friendly synthetic methods for the production of 4-bromo-3,5-dimethylpyridin-2(1H)-one and its derivatives is of paramount importance. This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.

Future research will likely focus on:

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst, or utilizing highly efficient and recyclable catalysts.

Multicomponent Reactions: Designing one-pot, multicomponent reactions to synthesize complex derivatives of 4-bromo-3,5-dimethylpyridin-2(1H)-one in a single step, thereby reducing the number of purification steps and minimizing waste.

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of the pyridone scaffold.

The implementation of these green chemistry principles will be crucial for ensuring the long-term industrial viability and environmental compatibility of processes involving 4-bromo-3,5-dimethylpyridin-2(1H)-one.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-3,5-dimethylpyridin-2(1H)-one, and how can reaction conditions be tailored to improve yield?

The synthesis of 4-bromo-3,5-dimethylpyridin-2(1H)-one typically involves multi-step reactions, such as halogenation of a pre-functionalized pyridinone core. For example, bromination of 3,5-dimethylpyridin-2(1H)-one using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or acetonitrile) under controlled temperature (0–25°C) can introduce the bromo group regioselectively . Optimization may include:

- Catalyst selection : Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution.

- Solvent effects : Polar solvents to stabilize intermediates and improve solubility.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high-purity isolation.

Q. Which analytical techniques are most effective for characterizing 4-bromo-3,5-dimethylpyridin-2(1H)-one, and how should data be interpreted?

Key techniques include:

- LCMS : To confirm molecular weight (e.g., observed [M+H]⁺ ion matching theoretical m/z) and assess purity. For example, a retention time of ~1.64 minutes under SQD-FA05 conditions (C18 column, acetonitrile/water gradient) provides chromatographic validation .

- ¹H/¹³C NMR : Peaks corresponding to the pyridinone ring (δ ~6.5–7.5 ppm for aromatic protons) and methyl groups (δ ~2.1–2.5 ppm). Coupling constants can confirm substitution patterns .

- HPLC : Retention time consistency and peak symmetry (>95% purity threshold) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-bromo-3,5-dimethylpyridin-2(1H)-one in cross-coupling reactions?

Density functional theory (DFT) calculations can model the compound’s electronic structure to identify reactive sites. For instance:

- HOMO/LUMO analysis : Predicts susceptibility to nucleophilic/electrophilic attacks. The bromine atom’s electron-withdrawing effect lowers the LUMO energy, favoring Suzuki-Miyaura couplings .

- Halogen bonding potential : The bromine’s σ-hole enhances interactions with electron-rich partners (e.g., palladium catalysts), which can be visualized using molecular electrostatic potential (MEP) maps .

Q. What strategies resolve contradictions in biological activity data for derivatives of 4-bromo-3,5-dimethylpyridin-2(1H)-one?

Discrepancies in bioactivity assays (e.g., varying IC₅₀ values) may arise from:

- Solubility issues : Use co-solvents (DMSO/PBS mixtures) or nanoformulations to improve bioavailability.

- Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .

- Off-target effects : Combine radiolabeled binding assays and CRISPR-Cas9 knockout models to validate target specificity .

Q. How can regioselective functionalization of 4-bromo-3,5-dimethylpyridin-2(1H)-one be achieved for medicinal chemistry applications?

Regioselectivity is controlled via:

- Protecting groups : Temporarily block the pyridinone oxygen with silyl groups (e.g., TBSCl) to direct bromine or other substituents to specific positions .

- Metal-mediated reactions : Palladium-catalyzed C–H activation (e.g., using Pd(OAc)₂ and ligands like XPhos) to functionalize inert positions .

Methodological Considerations

Q. What experimental design principles apply to kinetic studies of 4-bromo-3,5-dimethylpyridin-2(1H)-one in aqueous solutions?

- pH control : Use buffered solutions (e.g., phosphate buffer, pH 7.4) to stabilize the compound and mimic physiological conditions.

- Temperature dependence : Perform reactions at 25°C, 37°C, and 50°C to calculate activation energy (Arrhenius plots) .

- Quenching methods : Rapid cooling or addition of scavengers (e.g., sodium thiosulfate) to halt reactions at timed intervals .

Q. How should crystallographic data be processed to resolve structural ambiguities in 4-bromo-3,5-dimethylpyridin-2(1H)-one derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.